Bienvenue dans la boutique en ligne BenchChem!

5-Hydroxythiabendazole

Drug Metabolism CYP1A2 Inhibition Drug-Drug Interaction

5-Hydroxythiabendazole (5-OH-TBZ, CAS 948-71-0) is the major Phase I metabolite of the anthelmintic and fungicidal agent thiabendazole (TBZ), a benzimidazole derivative widely used in human and veterinary medicine as well as agricultural fungicide applications. The compound is formed primarily via CYP1A2-mediated 5-hydroxylation of thiabendazole in humans, rabbits, and multiple food-producing animal species, followed by Phase II conjugation to glucuronide and sulfate esters prior to urinary excretion.

Molecular Formula C10H7N3OS
Molecular Weight 217.25 g/mol
CAS No. 948-71-0
Cat. No. B030175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxythiabendazole
CAS948-71-0
Synonyms2-(4-Thiazolyl)-1H-benzimidazol-6-ol;  5-Hydroxythiabendazole;  _x000B_
Molecular FormulaC10H7N3OS
Molecular Weight217.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3
InChIInChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13)
InChIKeyVNENJHUOPQAPAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxythiabendazole (CAS 948-71-0): Primary Metabolite Reference Standard for Thiabendazole Exposure Assessment and Metabolism Studies


5-Hydroxythiabendazole (5-OH-TBZ, CAS 948-71-0) is the major Phase I metabolite of the anthelmintic and fungicidal agent thiabendazole (TBZ), a benzimidazole derivative widely used in human and veterinary medicine as well as agricultural fungicide applications [1]. The compound is formed primarily via CYP1A2-mediated 5-hydroxylation of thiabendazole in humans, rabbits, and multiple food-producing animal species, followed by Phase II conjugation to glucuronide and sulfate esters prior to urinary excretion [2]. As a primary metabolite, 5-hydroxythiabendazole is present in excreta, eggs, edible tissues, and milk of treated animals, and serves as a critical analytical target for residue monitoring programs, exposure biomonitoring, and metabolism pathway elucidation studies .

Why 5-Hydroxythiabendazole Cannot Be Replaced by Thiabendazole or Other Benzimidazole Metabolites in Analytical and Toxicology Workflows


Generic substitution of 5-hydroxythiabendazole with thiabendazole or alternative benzimidazole metabolites (e.g., albendazole sulfoxide, mebendazole metabolites) introduces critical analytical and interpretive failures across multiple scientific workflows. First, 5-OH-TBZ demonstrates a distinct CYP1A2 inhibition profile with kinact/KI values of 0.02 min⁻¹ and 63.3 μM compared to thiabendazole's 0.08 min⁻¹ and 1.4 μM, representing an approximately 45-fold difference in KI and fundamentally different mechanism-based inhibition characteristics [1]. Second, 5-OH-TBZ exhibits a unique bioactivation pathway via myeloperoxidase that thiabendazole itself does not undergo, yielding an approximately 10-fold reduction in LC50 from >200 μM to 23.3 ± 0.2 μM upon enzymatic activation [2]. Third, as the primary urinary excretion product following glucuronide and sulfate conjugation, 5-OH-TBZ is the validated biomarker of thiabendazole exposure in human biomonitoring studies with established LC-MS/MS quantification parameters (LOD 0.05 ng/mL, LOQ 0.13 ng/mL) that cannot be extrapolated to other metabolites or the parent compound [3]. Substitution compromises method validation, exposure assessment accuracy, and cross-study data comparability.

5-Hydroxythiabendazole (CAS 948-71-0): Quantified Differential Evidence for Scientific Selection vs. Thiabendazole and In-Class Alternatives


Differential CYP1A2 Time-Dependent Inhibition: 5-OH-TBZ Shows 45-Fold Lower KI and Reversible Binding vs. Irreversible Parent Compound Inactivation

In direct head-to-head screening against recombinant human CYP1A2, 5-hydroxythiabendazole demonstrated a markedly different time-dependent inhibition (TDI) profile compared to its parent compound thiabendazole. 5-OH-TBZ exhibited kinact of 0.02 min⁻¹ and KI of 63.3 μM, whereas thiabendazole showed kinact of 0.08 min⁻¹ and KI of 1.4 μM. The KI for 5-OH-TBZ is approximately 45-fold higher than that of thiabendazole, indicating substantially weaker enzyme binding affinity for the metabolite [1]. IC50 determination yielded values of 13.05 μM for 5-OH-TBZ versus 0.83 μM for thiabendazole, representing an approximately 15.7-fold difference in inhibitory potency [1]. Crucially, enzyme inactivation by 5-OH-TBZ was reversible by dialysis, whereas thiabendazole-mediated inactivation was irreversible by dialysis and oxidation by potassium ferricyanide, and showed no protection by glutathione [1]. This mechanistic divergence has significant implications for drug-drug interaction risk assessment in compounds metabolized via CYP1A2.

Drug Metabolism CYP1A2 Inhibition Drug-Drug Interaction Mechanism-Based Inhibition

Complete Loss of Anthelmintic Activity: 5-OH-TBZ Shows No Effect on A. caninum Larvae Growth vs. Active Parent Compound

Direct comparative evaluation of anthelmintic efficacy revealed a complete functional divergence between thiabendazole and its primary metabolite. Unlike thiabendazole, 5-hydroxythiabendazole demonstrates no effect on the growth of third-stage Ancylostoma caninum (hookworm) larvae in vitro [1]. The parent compound thiabendazole exhibits complete larvacidal activity in vitro at 105 μg/mL, whereas the 5-hydroxy metabolite is devoid of any measurable anthelmintic effect against this target organism . This functional dichotomy establishes 5-OH-TBZ as a negative control for anthelmintic activity screening and a definitive marker for metabolic inactivation of thiabendazole in biological systems.

Anthelmintic Activity Metabolite Profiling Parasitology Benzimidazole Pharmacology

Myeloperoxidase-Mediated Bioactivation: 10-Fold Reduction in LC50 from >200 μM to 23.3 μM Upon Enzymatic Activation

In cell-based toxicity studies, 5-hydroxythiabendazole undergoes myeloperoxidase (MPO)-mediated bioactivation to yield a reactive intermediate that is not generated from thiabendazole directly. After 24-hour exposure in vitro, the LC50 of the MPO-generated reactive intermediate was 23.3 ± 0.2 μM, representing an approximately 10-fold decrease from the LC50 of 5-OH-TBZ alone (>200 μM) [1]. Time-course experiments demonstrated complete turnover of 5-OH-TBZ by MPO within 15 minutes, with a dramatic leftward shift in dose-response curves after 12 hours [1]. Cell death caused by the reactive intermediate was primarily associated with necrosis rather than apoptosis, as revealed by lactate dehydrogenase leakage and caspase 3/7 activity comparisons [1]. Importantly, this toxicity was completely rescued via incubation with rutin, an MPO inhibitor, confirming the enzyme-specific nature of the bioactivation [1]. The LC50 values were consistent across primary rat proximal tubule epithelial cells, NRK-52E rat proximal tubule cells, and H9C2 rat myocardial cells [1].

Toxicology Myeloperoxidase Bioactivation Nephrotoxicity Mechanism

Validated Urinary Exposure Biomarker: LC-MS/MS Quantification with LOD 0.05 ng/mL and LOQ 0.13 ng/mL for Human Biomonitoring

5-Hydroxythiabendazole has been validated as a urinary biomarker of thiabendazole exposure in human populations, with a fully characterized LC-MS/MS analytical method. The validated method achieves a limit of detection (LOD) of 0.05 ng 5-OH-TBZ/mL urine and a limit of quantification (LOQ) of 0.13 ng/mL urine, enabling detection in environmentally exposed populations [1]. Within-run, between-run, and between-batch precision ranged between 4% and 9% [1]. When applied to a general Swedish population, 52% of individuals had urinary 5-OH-TBZ levels above the LOD [1]. In controlled human exposure studies, oral administration yielded urinary recoveries of 21-24% of the thiabendazole dose, with a two-compartment elimination model showing half-lives of 2 hours (rapid phase) and 9-12 hours (slower phase), while dermal exposure followed one-compartment kinetics with elimination half-life of 9-18 hours and approximately 1% recovery [1]. The method incorporates enzyme hydrolysis to cleave glucuronide and sulfate conjugates, using 96-well plate format for sample handling and solid phase extraction [1].

Exposure Assessment Biomonitoring LC-MS/MS Occupational Toxicology

Interspecies Metabolic Rate Variation: Rabbit Hepatocytes Show Fastest 5-Hydroxylation vs. Rat Lowest Oxidation Capacity

Comparative metabolism studies in cultured hepatocytes from multiple food-producing species and laboratory animals demonstrate marked interspecies differences in thiabendazole 5-hydroxylation rates. Rabbit hepatocytes presented the fastest thiabendazole biotransformation and were the most extensive hydroxylators among all species tested [1]. By contrast, the lowest capacity of thiabendazole oxidation was observed in rat hepatocytes [1]. Protein-bound residues related to cytochrome P450-dependent oxidation were formed in sheep hepatocytes at approximately 4 times greater amounts than in the other animal cells tested [1]. In all investigated species (rat, rabbit, calf, pig, and sheep), the major metabolic pathways corresponded to 5-hydroxylation of thiabendazole and its further conjugation, establishing 5-OH-TBZ as the conserved primary metabolite across these species despite quantitative rate differences [1].

Comparative Metabolism Hepatocyte Models Species-Specific Biotransformation Veterinary Pharmacology

Analytical Reference Standard Specifications: HPLC Purity >99.0% and qNMR 98.0+% for Traceable Quantification

5-Hydroxythiabendazole is available as a certified analytical reference standard with documented purity specifications suitable for rigorous quantitative applications. Commercial analytical standards offer HPLC purity >99.0% and overall purity >99.0% with traceable documentation supporting calibration integrity and method validation . FUJIFILM Wako provides a standard specified for pesticide residue analysis with assay purity of 98.0+% by HPLC and 98.0+% by qNMR (quantitative nuclear magnetic resonance) . The compound is formulated as a neat crystalline solid with molecular formula C10H7N3OS, molecular weight 217.25 g/mol, and storage conditions of 2-10°C . The reference standard supports LC-MS/MS and GC-MS quantification workflows, enables traceable calibration, and is suitable for method validation and confirmatory analysis across complex matrices including food, environmental, and biological samples .

Analytical Chemistry Reference Standards Method Validation Pesticide Residue Analysis

5-Hydroxythiabendazole (CAS 948-71-0): Prioritized Application Scenarios Based on Quantified Differential Evidence


Human Biomonitoring and Occupational Exposure Assessment for Thiabendazole

Based on the validated LC-MS/MS method for urinary 5-OH-TBZ quantification with LOD 0.05 ng/mL and LOQ 0.13 ng/mL [1], this compound is the primary analytical target for assessing human exposure to thiabendazole among agricultural workers and populations with dietary exposure. The method enables detection in environmentally exposed populations (52% of Swedish general population above LOD) and provides established toxicokinetic parameters (oral recovery 21-24%, dermal recovery ~1%) [1].

CYP1A2-Mediated Drug-Drug Interaction Studies Requiring Metabolite-Specific Controls

Given the differential CYP1A2 inhibition profile where 5-OH-TBZ exhibits kinact 0.02 min⁻¹ and KI 63.3 μM versus thiabendazole's kinact 0.08 min⁻¹ and KI 1.4 μM (45-fold difference in KI), plus reversible versus irreversible enzyme inactivation characteristics [1], this compound serves as an essential control for distinguishing parent-driven from metabolite-driven CYP1A2 inhibition in drug interaction screening panels.

Myeloperoxidase-Dependent Toxicity Mechanism Studies in Nephrotoxicity Research

Based on the demonstrated 10-fold LC50 reduction from >200 μM to 23.3 ± 0.2 μM upon MPO-mediated bioactivation [1], 5-OH-TBZ is a critical reagent for investigating the proposed mechanism of thiabendazole-associated nephrotoxicity and hepatotoxicity. The complete rescue of toxicity by the MPO inhibitor rutin [1] provides a validated experimental system for studying neutrophil-mediated drug bioactivation pathways.

Multi-Species Veterinary Residue Depletion and Food Safety Monitoring

As the conserved primary metabolite formed via 5-hydroxylation across rat, rabbit, calf, pig, and sheep hepatocytes [1], 5-OH-TBZ is the universal analytical target for thiabendazole residue monitoring in edible tissues, milk, and eggs. The compound is included in validated multi-residue HPLC methods for simultaneous determination of benzimidazole anthelmintics and their metabolites in livestock matrices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxythiabendazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.